molecular formula C11H20N2O2 B2817875 Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 2137676-21-0

Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B2817875
CAS No.: 2137676-21-0
M. Wt: 212.293
InChI Key: XSTOWBSLINCVAA-LDYMZIIASA-N
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Description

Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[4.1.0]heptane core. This structure consists of a seven-membered ring system fused with a three-membered cyclopropane ring, where the nitrogen atom occupies the second position. The molecule includes a tert-butyl carbamate (Boc) protecting group at the 2-position and an amino group at the 6-position. Key properties include:

  • Molecular formula: C₁₁H₂₀N₂O₂
  • Molecular weight: 212.29 g/mol
  • Purity: 95% (typical commercial grade)
  • CAS number: 1251013-48-5 (JT-6555 catalog entry)
  • Applications: Primarily used as a chiral building block in pharmaceutical synthesis, particularly for developing bioactive molecules targeting central nervous system disorders or enzyme inhibitors .

Properties

IUPAC Name

tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(12)7-8(11)13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTOWBSLINCVAA-LDYMZIIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]2([C@H]1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137676-21-0
Record name rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a linear amino acid derivative, under conditions that promote the formation of the bicyclic structure.

    Protection and Deprotection: Protecting groups, such as tert-butyl, are introduced to protect the amino and carboxylate functionalities during subsequent reactions. These groups are later removed under mild acidic or basic conditions.

    Amination: Introduction of the amino group can be achieved through reductive amination or other suitable amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and continuous flow systems for efficient protection and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Effective against this common pathogen.
  • Pseudomonas aeruginosa : Shows activity against this opportunistic bacterium.

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Research indicates that this compound may possess anticancer activity, particularly against specific cancer cell lines such as breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation, although further studies are required to elucidate the pathways involved.

Pharmacology

The compound's interaction with biological targets has been a focal point of research, particularly concerning its role as a muscarinic acetylcholine receptor agonist. This property suggests potential applications in treating neurological disorders where cholinergic signaling is disrupted.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Study A : Investigated its effects on memory enhancement in animal models, showing promising results in improving cognitive function.
  • Study B : Evaluated its analgesic properties in pain models, indicating significant pain relief comparable to standard analgesics.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique structural characteristics.

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices could lead to materials suitable for biomedical applications such as drug delivery systems.

Mechanism of Action

The mechanism by which Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of bicyclic azabicyclo derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituents, stereochemistry, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Key Differences
Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] heptane 6-amino, 2-Boc C₁₁H₂₀N₂O₂ 212.29 1251013-48-5 Reference compound; amino group enhances nucleophilicity for coupling reactions .
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] heptane 7-oxa bridge, 3-Boc C₁₁H₁₉NO₃ 213.28 951766-54-4 Replacement of nitrogen with oxygen (7-oxa bridge) reduces basicity; used in oxidation-sensitive syntheses .
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] heptane 6-hydroxy, 2-Boc C₁₁H₁₉NO₃ 213.28 207405-59-2 Smaller [2.2.1] bicyclo system increases ring strain; hydroxyl group enables hydrogen bonding in target interactions .
(1R,4R,6S)-tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] heptane 6-amino, 2-Boc C₁₁H₂₀N₂O₂ 212.29 1433638-95-9 Stereochemical inversion at C6 alters spatial orientation, affecting receptor binding affinity .
rac-tert-butyl (1R,6R,7R)-7-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] heptane 7-hydroxymethyl, 2-Boc C₁₂H₂₁NO₃ 227.31 EN300-749268 Hydroxymethyl substituent increases hydrophilicity; used in prodrug design .

Key Findings from Research:

Ring Size and Reactivity :

  • The [4.1.0] heptane system (as in the target compound) offers greater conformational flexibility compared to the strained [2.2.1] analogs, enabling diverse synthetic modifications .
  • The cyclopropane ring in [4.1.0] derivatives enhances metabolic stability by resisting enzymatic degradation .

Substituent Effects: Amino vs. Hydroxy Groups: The 6-amino group in the target compound facilitates nucleophilic substitution reactions, making it a preferred intermediate for peptide coupling. In contrast, hydroxy-substituted analogs (e.g., CAS 207405-59-2) are utilized in esterification or glycosylation pathways . Boc Protection: The tert-butyl carbamate group universally enhances solubility in organic solvents and protects amines during multi-step syntheses .

Stereochemical Influence :

  • The (1R,6R) configuration in the target compound optimizes interactions with chiral enzyme pockets, as demonstrated in studies on γ-secretase inhibitors .
  • Enantiomers like (1S,4R,6S)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1628319-90-3) show reduced activity in asymmetric catalysis due to mismatched stereochemistry .

Applications in Drug Discovery: The target compound’s amino group is critical for forming hydrogen bonds in active sites, as seen in kinase inhibitor scaffolds . Hydroxymethyl derivatives (e.g., EN300-749268) are explored as water-soluble prodrugs, leveraging their enhanced polarity .

Biological Activity

Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate, with the CAS number 2137676-21-0, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Boiling Point287.7 ± 23.0 °C (Predicted)
Density1.142 ± 0.06 g/cm³ (Predicted)
pKa7.97 ± 0.20 (Predicted)

These properties indicate a stable compound with potential for various chemical reactions and interactions in biological systems.

Pharmacological Potential

This compound is primarily investigated for its interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a modulator or inhibitor of specific receptors involved in neurotransmission, particularly those related to neuroprotection and cognitive function.

Structure-Activity Relationship

The unique bicyclic structure of this compound allows for specific interactions with biological targets. The presence of the tert-butyl group , an amino group , and a carboxylate moiety contributes to its biological activity by influencing solubility and receptor binding affinity.

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that this compound exhibits neuroprotective properties by modulating glutamate receptors, which are crucial in preventing excitotoxicity in neuronal cells.
  • Binding Affinity Studies : Research involving radiolabeled ligand binding assays demonstrated that this compound has a significant affinity for certain neurotransmitter receptors, indicating potential as a therapeutic agent in neurological conditions such as Alzheimer's disease.
  • Synthesis and Derivatives : The synthesis of this compound involves multi-step organic synthesis techniques that yield derivatives with enhanced biological properties, providing avenues for further research into its pharmacological applications.

Q & A

Q. What are the key structural features and physicochemical properties of rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate?

  • Methodological Answer : The compound is a bicyclic amine with a tert-butyl carbamate group and an amino substituent at the 6-position. Its molecular formula is C₁₁H₂₀N₂O₂ , with a molecular weight of 212.29 g/mol and a purity of 95% (typical for research-grade material). The bicyclo[4.1.0]heptane core introduces strain, influencing reactivity and stereochemical outcomes. Analytical techniques like NMR and X-ray crystallography are critical for confirming stereochemistry (e.g., (1R,6R) configuration) and purity .

Q. How is this compound synthesized, and what are common intermediates?

  • Methodological Answer : Synthesis typically involves cyclization strategies to form the azabicyclo[4.1.0]heptane core. A scalable route starts from chiral lactones or epoxides, leveraging stereoselective ring-opening or cycloaddition reactions (e.g., diastereoselective aza-Diels-Alder reactions). Key intermediates include tert-butyl-protected amines and hydroxylated bicyclic precursors. For example, tert-butyl (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a critical intermediate, synthesized via epimerization/hydrolysis to resolve stereochemistry .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the bicyclic structure and substituent positions. For example, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the carbamate carbonyl resonates at ~155 ppm in ¹³C NMR.
  • X-ray Crystallography : Resolves absolute stereochemistry, as seen in related bicyclic compounds (e.g., cycloadducts deposited in the Cambridge Crystallographic Data Centre) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of this compound compared to its analogs?

  • Methodological Answer : Stereochemistry governs interactions with biological targets. For example, the (1R,6R) configuration may enhance binding to serotonin receptors compared to (1S,6S) diastereomers. Comparative studies with analogs like rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol show that nitrogen placement and substituent bulk (e.g., tert-butyl vs. benzyl) modulate receptor affinity. Computational docking and MD simulations are used to predict binding modes .

Q. What strategies optimize reaction yields and stereoselectivity in large-scale synthesis?

  • Methodological Answer :
  • Epimerization : Undesired diastereomers are epimerized under basic conditions (e.g., KOtBu in THF), improving overall yield .
  • Flow Chemistry : Continuous reactors enhance scalability for steps like cycloadditions or hydrogenation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in carbamate formation .

Q. How do electronic descriptors explain the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Computational studies (DFT, NBO analysis) reveal that transition-state electronic parameters (e.g., hardness, polarizability) dictate stereoselectivity. For example, in aza-Diels-Alder reactions, electron-withdrawing groups on the dienophile increase reaction rates and favor endo transition states. Charge transfer between the carbamate carbonyl and the diene is critical for diastereocontrol .

Q. What are the challenges in resolving racemic mixtures of this compound, and how are they addressed?

  • Methodological Answer : Racemic resolution involves chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic kinetic resolution. For instance, lipases selectively hydrolyze one enantiomer of a precursor. Alternatively, diastereomeric salt formation with tartaric acid derivatives can separate enantiomers .

Comparative Analysis Table

Compound Structure Key Features Biological Activity/Applications
This compoundAzabicyclo[4.1.0]heptane with tert-butyl carbamateHigh stereochemical complexity; strained bicyclic corePotential CNS modulator (e.g., serotonin receptor affinity)
rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanolBenzyl-substituted azabicyclo[4.1.0]heptaneBulkier substituent; lower solubilityHigh affinity for serotonin receptors
tert-butyl (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylateHydroxymethyl-substituted analogVersatile intermediate for further functionalizationUsed in peptidomimetic drug design

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